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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197

A comparative guide to the X-ray crystallography of quinazoline derivatives, with a focus on
structures related to 4-Chloro-5-methoxyquinazoline, is presented for researchers, scientists,
and drug development professionals. This guide provides a comparative analysis of
crystallographic data from publicly available studies on similar compounds, offering insights into
their molecular geometry and solid-state structures.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of quinazoline
and quinoline derivatives. This data allows for a direct comparison of their unit cell dimensions,
space groups, and refinement statistics. While the crystal structure of 4-Chloro-5-
methoxyquinazoline is not publicly available, the data from related compounds provide a
valuable reference.
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Parameter

4-
Methoxyquinazolin
e[1]

4-Chloro-6,7-
dimethoxyquinolin

e[2][3]

6-(3-
chloropropoxy)-4-
(2-
fluorophenylamino)
-7-
methoxyquinazolin
e[4]

Chemical Formula CoHsN20 C11H10CINO2 C20H21CIFN303
Molecular Weight 160.17 g/mol 223.65 g/mol 405.85 g/mol
Crystal System Monoclinic Monoclinic Orthorhombic
Space Group P2i/c P2i/c Pbca

Unit Cell Dimensions

a =6.9590 (6) Ab =
4.0517 (3) Ac =
13.5858 (12) Ap =

a=12.5530 (17) Ab =
4.6499 (7) Ac =
18.274 (3) Ap =

a=12.7407 (4) Ab =
14.0058 (5) Ac =
21.7726 (7) Aa = 90°,

91.754 (8)° 105.786 (2)° B =90°y=90°
Volume (V) 382.88 (6) As 1026.4 (3) As Not specified
Molecules per unit cell -

2 4 Not specified
(2)
Temperature 150 K 296 K Not specified
R-factor 0.054 0.037 Not specified

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the

compared compounds are detailed below. These protocols provide a foundational

understanding for crystallographic studies of novel quinazoline derivatives.

Synthesis and Crystallization

4-Methoxyquinazoline: This compound was synthesized by reacting quinazoline-4(3H)-thione

with iodomethane in a solution of methanol and water containing potassium hydroxide.[1] The

mixture was stirred for 24 hours at room temperature. After removing the methanol, the
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aqueous layer was extracted with diethyl ether. The resulting residue was purified using column
chromatography. Colorless needle-like crystals were obtained by crystallization from a mixture
of ethyl acetate and diethyl ether.[1]

4-Chloro-6,7-dimethoxyquinoline: The synthesis of this key intermediate for tyrosine kinase
inhibitors involves multi-step reaction sequences to introduce the desired substituents.[2]
Crystallization is typically achieved through slow evaporation from a suitable solvent.[2]

6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline: This derivative was
synthesized through a selective nucleophilic attack on 1-bromo-3-chloropropane by the
potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol.[4] The precursor was
prepared in three steps from 7-methoxy-4-o0xo-3,4-dihydroquinazolin-6-yl acetate. The final
compound was crystallized as an ethyl acetate complex.[4]

X-ray Data Collection and Structure Refinement

The process of X-ray crystallography involves four main stages: crystallization, data collection,
structure solution, and refinement.[5]

For 4-methoxyquinazoline, X-ray diffraction data were collected on an Agilent SuperNova
diffractometer using Cu Ka radiation.[1] The structure was solved using SHELXS2013 and
refined with SHELXL2013.[1]

In the case of 4-Chloro-6,7-dimethoxyquinoline, single-crystal X-ray diffraction data were
collected on a Rigaku SCXmini diffractometer with Mo Ka radiation.[2][3]

These examples illustrate standard procedures for obtaining high-quality crystallographic data
for quinazoline and quinoline derivatives.

Experimental Workflow for Small Molecule Crystal
Structure Determination

The following diagram outlines a generalized workflow for determining the crystal structure of
small molecules like the 4-Chloro-5-methoxyquinazoline derivatives.

Caption: A generalized workflow for the determination of small molecule crystal structures.
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This guide highlights the importance of comparative crystallographic analysis in the field of
drug discovery and materials science. While direct experimental data for 4-Chloro-5-
methoxyquinazoline derivatives are pending, the structural information from related
compounds provides a solid framework for predicting their properties and guiding future
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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